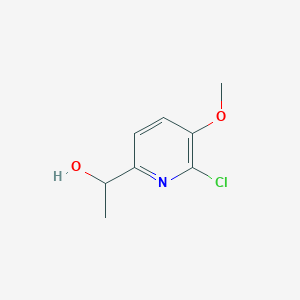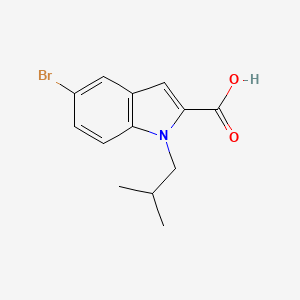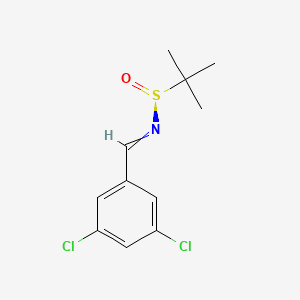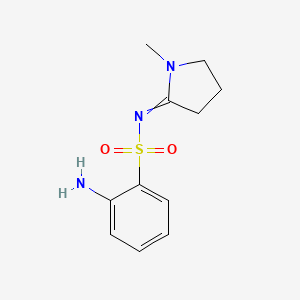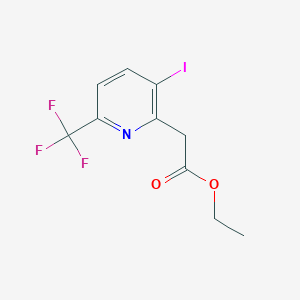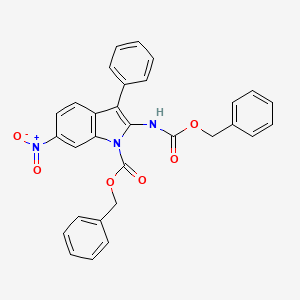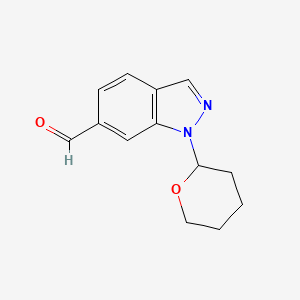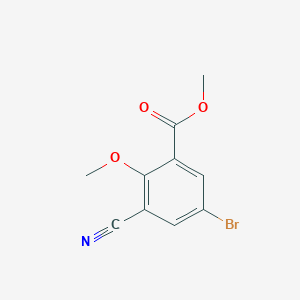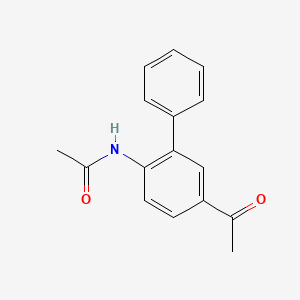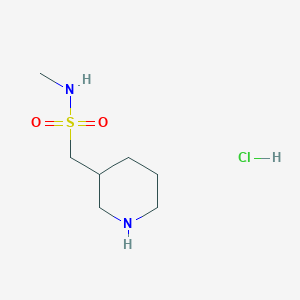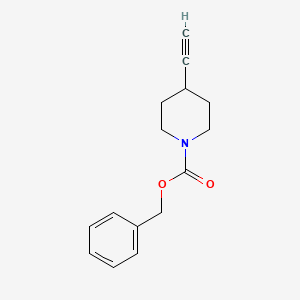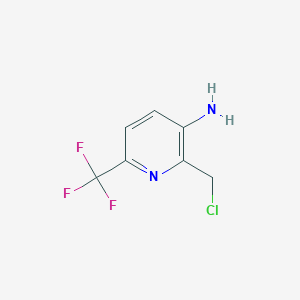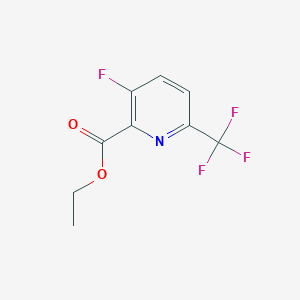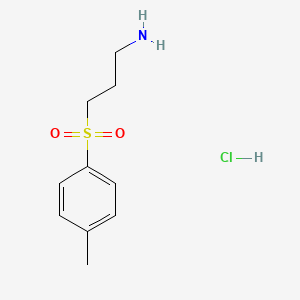
3-(Toluene-4-sulfonyl)propylamine hydrochloride
Descripción general
Descripción
3-(Toluene-4-sulfonyl)propylamine hydrochloride, also known as TSPP, is an organic compound used in a variety of synthetic applications. It is a versatile compound that has been used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and polymers. TSPP is a white solid with a melting point of about 150°C and a boiling point of about 220°C. It is soluble in water, methanol, and ethanol.
Aplicaciones Científicas De Investigación
Organic Synthesis
The compound plays a role in the Rh-catalyzed isomerization and intramolecular redox reactions of alkynyl ethers. Specifically, when arylmethyl 4-(sulfonyl)-3-butynyl ether was heated with a catalytic amount of Rh(2)(tfa)(4) in toluene, it produced 2-aryl-3-(sulfonyl)-5,6-dihydro-2H-pyran. This reaction demonstrated a highly regioselective ring closure, indicating the precision and specificity of chemical reactions involving toluene-4-sulfonyl compounds (Shikanai et al., 2009).
Crystal Structure Analysis
The title compound [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol was synthesized via condensation and characterized through spectroscopic techniques. X-ray crystallography revealed its detailed crystal structure, proving the compound's relevance in structural analysis and its potential in understanding molecular geometry and intermolecular interactions (Girish et al., 2008).
Coordination Chemistry
Toluene-4-sulfonyl compounds have been used in the synthesis and coordination of various complexes, indicating their utility in the field of inorganic and coordination chemistry. The study by Bermejo et al. (2000) involved synthesizing different compounds and checking their interaction with a nickel center. The research highlighted the complex's electrochemical interactions and molecular structure, determined by single X-ray diffraction studies, showcasing the utility of these compounds in developing new coordination complexes (Bermejo et al., 2000).
Propiedades
IUPAC Name |
3-(4-methylphenyl)sulfonylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S.ClH/c1-9-3-5-10(6-4-9)14(12,13)8-2-7-11;/h3-6H,2,7-8,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAVAJNXHLBHLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Toluene-4-sulfonyl)propylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Tert-butyl 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B1412788.png)
